Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

Description

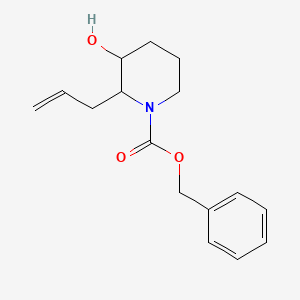

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 3-position, a prop-2-enyl (allyl) substituent at the 2-position, and a benzyl carboxylate group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry as intermediates for pharmaceuticals, particularly in the synthesis of alkaloids and bioactive molecules.

Properties

IUPAC Name |

benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIGRANCXYGHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches to Functionalized 3-Hydroxypiperidines

The synthesis of 3-hydroxypiperidine derivatives such as benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate generally relies on three main strategies:

- Intramolecular nucleophilic cyclization (often reductive amination or nucleophilic displacement) to form the piperidine ring.

- Conjugate addition and asymmetric dihydroxylation to introduce the hydroxyl and allyl substituents with stereocontrol.

- Reduction of pyridine derivatives to piperidine rings.

These methods have been extensively studied in the synthesis of natural products and intermediates containing the 3-hydroxypiperidine scaffold.

Intramolecular Nucleophilic Cyclization

Cyclization via Reductive Amination

This classical approach forms the piperidine ring by intramolecular nucleophilic attack of the nitrogen on an aldehyde or ketone, followed by reductive amination. For example, Kumar et al. synthesized several 3-hydroxypiperidine alkaloids by dihydroxylation of an unsaturated precursor followed by hydrogenation and reductive cyclization.

- Key steps:

- Selective dihydroxylation of an allylic precursor using osmium tetroxide and chiral ligands.

- Hydrogenation of double bonds to yield diols.

- Conversion of diols to aldehydes or ketones.

- Intramolecular reductive amination to form the piperidine ring.

- Deprotection steps to yield the final hydroxypiperidine.

Cyclization via Nucleophilic Displacement

An alternative to reductive amination is nucleophilic displacement, where the nitrogen attacks a good leaving group intramolecularly, forming the piperidine ring without requiring reductive conditions. This method allows broader functional group compatibility.

- Example:

- Epoxide opening by the nitrogen nucleophile under Staudinger reduction conditions.

- Displacement of activated hydroxyl groups (e.g., mesylates or tosylates) by the nitrogen.

- Use of protecting groups such as Cbz (carbobenzyloxy) on nitrogen to facilitate selective reactions.

This approach has been applied successfully in the synthesis of (2R,3R)-3-hydroxypipecolic acid and related compounds.

Conjugate Addition and Asymmetric Dihydroxylation

A less common but effective method involves conjugate addition to unsaturated intermediates followed by asymmetric dihydroxylation to install the 3-hydroxy substituent with stereocontrol.

- Process overview:

- Preparation of tetrahydropiperidine intermediates.

- Asymmetric dihydroxylation using chiral ligands (e.g., (DHQ)2PHAL).

- Wittig reaction to open N,O-acetals.

- Lewis acid-mediated trans-selective conjugate addition to close the piperidine ring.

- Subsequent functional group manipulations to install the benzyl carbamate and allyl substituents.

This method was demonstrated by De Vincente et al. in the synthesis of (+)-febrifugine, a natural product containing the 3-hydroxypiperidine skeleton.

Reduction of Pyridine Derivatives

Direct reduction of pyridine rings to piperidines offers a straightforward route to the piperidine scaffold. This method often involves:

- Formation of chiral salts or intermediates by condensation of pyridine with chiral amides.

- Regio- and diastereoselective addition of Grignard reagents.

- Partial hydrogenation of the pyridine ring.

- Epoxidation and methylation to install hydroxyl groups.

- Removal of protecting groups to yield the functionalized piperidine.

Lemire et al. applied this strategy in the synthesis of (+)-julifloridine, a 3-hydroxypiperidine alkaloid.

Specific Preparation of this compound

Chemical Identity and Structural Details

- IUPAC Name: benzyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

- Molecular Formula: C16H21NO3

- Molecular Weight: 275.34 g/mol

- Structure: Piperidine ring with:

- Cbz (benzyl carbamate) protecting group on nitrogen.

- Hydroxy group at C3.

- Allyl (prop-2-enyl) substituent at C2.

The stereochemistry at C2 and C3 is (2S,3S), critical for biological activity and synthetic utility.

Reported Synthetic Route Summary

Based on the literature, a representative synthetic route to this compound involves:

This sequence is supported by condition screenings and optimization studies reported in Maddocks’ 2020 thesis, which details hydrogenation conditions, enolate alkylation, and optical rotation comparisons for related compounds.

Key Experimental Findings and Data

Enolate Alkylation Conditions:

Screening of bases and solvents for enolate formation and allylation with allyl bromide showed optimal yields with lithium diisopropylamide (LDA) in THF at low temperatures.Hydrogenation for Cbz Removal:

Various hydrogenation catalysts were tested for removal of the benzyl carbamate protecting group, with Pd/C under hydrogen atmosphere providing efficient deprotection without affecting sensitive substituents.Optical Purity:

Optical rotations measured for synthesized compounds matched literature values for the (2S,3S) stereoisomer, confirming stereochemical integrity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Benzyl halides in the presence of a base like potassium carbonate in an aprotic solvent.

Major Products

Oxidation: Formation of benzyl 3-oxo-2-prop-2-enylpiperidine-1-carboxylate.

Reduction: Regeneration of the original hydroxy compound.

Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate are primarily distinguished by variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison based on available

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Substituents/Modifications | Structural Similarity | Key Differences |

|---|---|---|---|---|

| Benzyl 3-hydroxypiperidine-1-carboxylate | 95798-22-4 | Lacks 2-prop-2-enyl group | 0.92 | Absence of allyl substituent |

| (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | 100858-34-2 | R-configuration at 3-hydroxy group | 0.92 | Stereochemistry |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | 4-amino group instead of 3-hydroxy | N/A | Functional group position/type |

| (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate | 244056-94-8 | Stereoisomer of the target compound | N/A | Stereochemical configuration |

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | 95656-88-5 | Pyrrolidine ring (5-membered) vs. piperidine | 1.00 (pyrrolidine) | Ring size and rigidity |

Key Findings

The 3-hydroxy group enhances polarity and hydrogen-bonding capacity, affecting solubility and interaction with biological targets. This contrasts with Benzyl 4-aminopiperidine-1-carboxylate, where the 4-amino group may confer basicity and nucleophilic reactivity .

Stereochemical Considerations :

- The stereoisomer (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8) demonstrates the importance of stereochemistry in pharmacological activity, though specific data for enantiomeric differences remain undocumented .

Research and Application Gaps

- Pharmacological Studies: No evidence directly links this compound to therapeutic applications. In contrast, benzyl benzoate (a simpler analog) is clinically validated for scabies treatment, underscoring the need to explore bioactivity in this compound class .

Biological Activity

Benzyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a hydroxyl group and an enyl substituent. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 249.29 g/mol

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI). In vitro assays demonstrated its ability to inhibit reverse transcriptase activity, which is crucial for the replication of retroviruses such as HIV. The compound's effectiveness was evaluated across various concentrations, revealing an inhibitory concentration (IC50) ranging from 0.0004 to 100 µM, indicating a broad spectrum of activity against viral targets .

Histone Deacetylase Inhibition

Another significant biological activity of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and are implicated in cancer progression. The compound demonstrated substantial growth inhibitory potency against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of histone acetylation, leading to altered gene expression profiles that favor apoptosis in cancer cells .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Reverse Transcriptase : The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA.

- Histone Deacetylases : By inhibiting HDACs, it leads to increased acetylation of histones and non-histone proteins, promoting a more open chromatin structure conducive to transcription.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has favorable absorption properties with moderate bioavailability. However, detailed toxicity studies are still required to establish safety profiles for clinical applications.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Range (µM) | Target | Reference |

|---|---|---|---|

| Antiviral (NNRTI) | 0.0004 - 100 | Reverse Transcriptase | |

| HDAC Inhibition | N/A | Histone Deacetylases | |

| Cytotoxicity | Varies | Various Cancer Cell Lines |

Case Study: Antiviral Efficacy

In a controlled study involving HIV-infected cells, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in viral load, with significant efficacy observed at concentrations around 0.01 µM.

Case Study: HDAC Inhibition in Cancer Cells

A study evaluating the effects of this compound on breast cancer cell lines showed that treatment led to increased levels of acetylated histones and subsequent apoptosis. Cells treated with the compound exhibited a 50% reduction in viability compared to untreated controls within 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.